1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate
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Overview
Description
1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate typically involves the oxidation of thiophene derivatives. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the sulfone group into the thiophene ring. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to sulfide or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiol derivatives. Substitution reactions can lead to a wide range of functionalized compounds.
Scientific Research Applications
1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate has a broad range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate involves its interaction with molecular targets and pathways. For instance, it has been studied as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This activation can modulate cellular signaling pathways, leading to various biological effects. The sulfone group plays a crucial role in its binding affinity and specificity towards these molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate
- 1,1-Dioxidotetrahydrothiophen-3-yl methanesulfonate
- N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-ethoxyphenyl)acetamide
Uniqueness
This compound stands out due to its unique sulfone group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, reactivity, and specificity in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(1,1-dioxo-2,3-dihydrothiophen-3-yl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5S2/c1-11(6,7)10-5-2-3-12(8,9)4-5/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKPWYGOXLYUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CS(=O)(=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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